7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-5-8(6-1-2-6)13-9(12-7)3-4-11-13/h3-6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJRGZQAYQQVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC=NN32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like Dess–Martin periodinane.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Common reagents used in these reactions include Dess–Martin periodinane for oxidation, hydrogen gas with a catalyst for reduction, and N-bromosuccinimide for halogenation. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, amines, and halogenated derivatives, which can further undergo functionalization to yield a variety of biologically active compounds .
Scientific Research Applications
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key analogs of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, highlighting structural differences and their implications:
Key Observations:
- Trifluoromethyl groups () improve metabolic stability and electronegativity, favoring target binding.
- Cyclopropyl vs. Aryl Substitutions: The cyclopropyl group at the 7-position () confers steric resistance to oxidative metabolism compared to aryl groups (e.g., 4-methoxyphenyl in ), which may increase bioavailability.
Physicochemical Properties
- Solubility: The carboxylic acid moiety generally improves aqueous solubility. However, bulky substituents like cyclopropyl (logP ~1.5–2.0 predicted) may counteract this effect compared to smaller groups (e.g., methyl in ).
- Acidity: The pKa of the carboxylic acid is influenced by adjacent substituents. For example, electron-withdrawing groups (e.g., CF₃ in ) lower the pKa, increasing ionization at physiological pH.
Biological Activity
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CPPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of CPPC is , with a molecular weight of approximately 194.2 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets due to its unique structural attributes.
1. Enzyme Inhibition
CPPC has been primarily investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that CPPC exhibits significant inhibitory activity against CDK8, which is amplified in many colorectal cancers, suggesting its potential as an anticancer agent .
| Enzyme Target | IC50 (μM) | Effect |
|---|---|---|
| CDK8 | 6.9 | Inhibition of cell proliferation |
| mPPase | 25 | Potential therapeutic target against protozoan parasites |
2. Anticancer Potential
Research has shown that CPPC derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhance the compound's selectivity and potency against various cancer cell lines . The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy.
3. Antimicrobial Activity
CPPC has also been explored for its antimicrobial properties. Recent studies indicate that derivatives of CPPC show efficacy against certain bacterial strains and biofilm formation, highlighting its potential application in treating infections .
The mechanism by which CPPC exerts its biological effects involves binding to the active sites of specific enzymes and receptors. This binding inhibits enzymatic activity or modulates receptor functions, leading to alterations in various signaling pathways:
- Inhibition of CDK activity leads to disrupted cell cycle progression.
- Interaction with membrane-bound enzymes may affect pathogen viability.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of CPPC derivatives:
- A study published in MDPI highlighted the synthesis pathways for pyrazolo[1,5-a]pyrimidines and their biological activities, emphasizing the importance of structural modifications in enhancing anticancer effects .
- Another research article examined the interactions between CPPC derivatives and target proteins using molecular docking studies, providing insights into binding affinities and selectivity profiles .
Future Directions
The ongoing research into CPPC suggests several avenues for future exploration:
- Optimization of Derivatives : Continued synthesis and testing of CPPC derivatives could yield compounds with improved potency and selectivity.
- Clinical Trials : Advancing promising candidates into clinical trials will be crucial for assessing their efficacy and safety in human subjects.
- Mechanistic Studies : Further investigation into the precise mechanisms by which CPPC exerts its effects will enhance our understanding and facilitate rational drug design.
Q & A
Q. What are the established synthetic routes for 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
The synthesis typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For example, cyclopropyl-substituted derivatives are synthesized via multi-step protocols, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by cyclopropane ring introduction and carboxylation. Key steps include:
- Step 1 : Formation of the bicyclic pyrazolo[1,5-a]pyrimidine scaffold using aminopyrazole precursors.
- Step 2 : Cyclopropane functionalization via cross-coupling or alkylation reactions.
- Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions .
Reaction conditions (temperature: 80–120°C, solvents: ethanol/dioxane, catalysts: POCl₃ for halogenation) are critical for regioselectivity .
Q. How is the structural identity of this compound validated?
Analytical techniques are employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm ring substitution patterns and cyclopropane integration (e.g., δ 1.0–1.5 ppm for cyclopropane protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 232.08 for C₁₀H₉N₃O₂).
- X-ray crystallography : Resolves bond angles and planarity of the fused pyrazolo-pyrimidine system .
Q. What preliminary biological activities have been reported?
The compound exhibits enzyme inhibitory potential , particularly against kinases and proteases, due to its hydrogen-bonding capacity from the carboxylic acid group. For instance:
- Cathepsin K inhibition : IC₅₀ values in the micromolar range (e.g., 25 µM for analogs) via interaction with catalytic cysteine residues .
- Antiviral activity : Trifluoromethyl-substituted analogs show enhanced binding to viral proteases .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation efficiency by stabilizing intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclopropane formation kinetics .
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during carboxylation steps .
Data example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C | 45 | 92 |
| DMF, 100°C | 68 | 98 |
Q. What mechanistic insights explain its biological activity?
The carboxylic acid group enables hydrogen bonding with enzyme active sites. For example:
- Kinase inhibition : The carboxylate ion interacts with ATP-binding pocket lysine residues, disrupting phosphorylation .
- Anti-inflammatory effects : Downregulation of COX-2 via steric hindrance from the cyclopropyl group, as seen in structural analogs .
Contradiction note : Some studies report weak activity against non-target enzymes (e.g., cathepsin B), suggesting off-target effects requiring SAR refinement .
Q. How do structural modifications impact pharmacological properties?
Substituent effects :
- Cyclopropyl group : Enhances metabolic stability by reducing cytochrome P450 oxidation .
- Trifluoromethyl substitution : Increases lipophilicity (logP +0.5) and target affinity (e.g., 10-fold higher IC₅₀ for viral proteases) .
Data comparison :
| Derivative | Target IC₅₀ (µM) | logP |
|---|---|---|
| Parent compound | 25 (Cat K) | 1.2 |
| CF₃-substituted | 5 (Cat K) | 1.7 |
Q. How should researchers address contradictions in biological data across studies?
- Reproducibility checks : Validate assay conditions (e.g., pH, cofactors) influencing enzyme inhibition .
- Structural validation : Confirm compound purity (>98% via HPLC) and stereochemistry (chiral centers in cyclopropane) .
- Computational modeling : MD simulations to predict binding poses conflicting with experimental IC₅₀ values .
Methodological Recommendations
- Synthetic protocols : Use inert atmospheres (argon) to prevent oxidation during cyclopropane formation .
- Analytical workflows : Pair LC-MS with 2D NMR (COSY, HSQC) for unambiguous structural assignment .
- Biological assays : Include positive controls (e.g., zaleplon for benzodiazepine receptor studies) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
